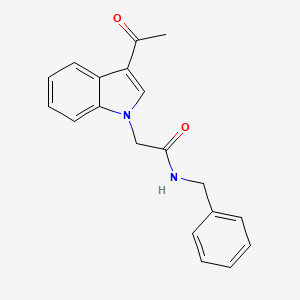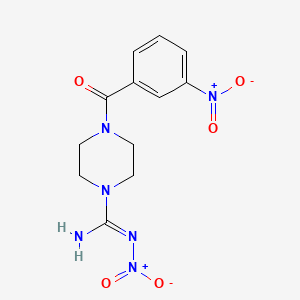![molecular formula C17H19N3O B5860471 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5860471.png)
2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile, also known as DMABN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the nicotinonitrile family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile is not fully understood, but it is thought to work by inhibiting various enzymes and pathways in the body. For example, 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and growth. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile has also been shown to have anti-inflammatory and antioxidant properties. It has been suggested that these properties may be responsible for some of the compound's therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile for lab experiments is its relatively low toxicity. 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile. One area of research could be to further explore its anti-cancer effects and potential applications in cancer treatment. Another area of research could be to investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, more research could be done to understand the compound's mechanism of action and the pathways it affects in the body.
合成方法
The synthesis of 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethylaniline with formaldehyde to produce 2-(2,5-dimethylphenyl)formaldehyde. This intermediate is then reacted with acetonitrile and methylamine to produce 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile. The final product can be purified using various techniques, including column chromatography and recrystallization.
科学研究应用
2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has been in the field of neurodegenerative diseases. 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has been suggested that 2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile may work by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-(2,5-dimethylanilino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-5-6-12(2)16(7-11)20-17-15(9-18)14(10-21-4)8-13(3)19-17/h5-8H,10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBWTRSLVDMIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=CC(=C2C#N)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylanilino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxybenzaldehyde [3-allyl-5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5860417.png)




![N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5860441.png)


![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-methylbenzoate](/img/structure/B5860457.png)


![6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5860483.png)
![4-chloro-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860488.png)
